molecular formula C9H17NO B3380365 6-Tert-butylpiperidin-2-one CAS No. 1909313-47-8

6-Tert-butylpiperidin-2-one

Cat. No.: B3380365
CAS No.: 1909313-47-8
M. Wt: 155.24 g/mol
InChI Key: VPJFQYSSWKAHEG-UHFFFAOYSA-N
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Description

6-Tert-butylpiperidin-2-one is a bicyclic organic compound featuring a piperidin-2-one core substituted with a bulky tert-butyl group at the 6-position. The tert-butyl group is known to impart steric hindrance, influencing reactivity, solubility, and conformational stability . Piperidin-2-one derivatives are critical intermediates in medicinal chemistry and natural product synthesis, particularly for alkaloids and bioactive molecules.

Properties

IUPAC Name

6-tert-butylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,3)7-5-4-6-8(11)10-7/h7H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJFQYSSWKAHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylpiperidin-2-one typically involves the reaction of tert-butylamine with a suitable piperidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Tert-butylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6-Tert-butylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Spectroscopic and Conformational Analysis

  • NMR Data: Compound 18 exhibits distinct ¹H NMR signals for the tert-butyl group (δ ~1.2–1.4 ppm) and the 3-oxoheptyl chain (δ 2.3–2.5 ppm for carbonyl protons). NOESY correlations confirm trans-configuration at the 2- and 6-positions . The silyl-substituted analog () would likely show significant upfield shifts for protons near the silyl group due to electron-donating effects, contrasting with the deshielding observed in tert-butyl derivatives .
  • Conformational Stability: The tert-butyl group in this compound likely enforces a chair conformation in the piperidinone ring, minimizing steric clash. This contrasts with compound 2, where the fused indolizine system introduces rigid planar geometry .

Functional Group Reactivity

  • Carbonyl Reactivity : The 2-ketone in this compound is less electrophilic compared to compounds 18 and 19 due to steric shielding by the tert-butyl group. This could hinder nucleophilic additions or reductions .
  • Silyl vs. tert-Butyl Protection : The silyl group in ’s compound offers orthogonal protection strategies compared to tert-butyl, enabling selective deprotection in multi-step syntheses .

Biological Activity

6-Tert-butylpiperidin-2-one is a synthetic compound belonging to the piperidine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl group at the 6-position. Its molecular formula is C9H17NC_9H_{17}N and it has unique steric and electronic properties due to the presence of the tert-butyl group, which enhances its stability and influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may act by:

  • Inhibiting Enzymatic Pathways : The compound has shown potential as an inhibitor in various enzymatic pathways, particularly those involved in central nervous system (CNS) functions.
  • Modulating Receptor Activity : It exhibits selective binding properties to neurotransmitter receptors, which could be beneficial in treating neurological disorders such as anxiety and depression .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its derivatives have been evaluated for their effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Studies

  • CNS Activity : A study evaluated the binding affinity of 6-Tert-butylpiperidin-2-one to various CNS receptors using radiolabeled ligands. Results indicated significant binding to serotonin and dopamine receptors, which are crucial for mood regulation .
  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that modifications at the piperidine ring significantly impacted efficacy.
  • Anticancer Activity : A recent study focused on the compound's derivatives and their effects on cancer cell proliferation. The results showed that specific modifications enhanced cytotoxicity against breast cancer cells, suggesting avenues for further drug development .

Comparative Analysis

Compound NameBiological ActivityUnique Properties
This compoundAntimicrobial, AnticancerSelective receptor binding
5-Amino-6-tert-butylpiperidin-2-oneCNS agentPotential for treating anxiety and depression
1-(3-Dimethylaminopropyl)-4-piperidinolEnhanced CNS penetrationImproved bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butylpiperidin-2-one
Reactant of Route 2
6-Tert-butylpiperidin-2-one

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